N-2-biphenylyl-2-[(3-cyano-2-pyridinyl)thio]acetamide
Overview
Description
N-2-biphenylyl-2-[(3-cyano-2-pyridinyl)thio]acetamide, commonly known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. BPTAA belongs to the class of thioacetamide derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of BPTAA is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer progression. BPTAA has been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammatory responses and cell survival. It also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BPTAA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes involved in inflammation and cancer progression. BPTAA has also been shown to improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTAA is its high potency and specificity towards its target molecules. It has been shown to exhibit low toxicity and minimal side effects in preclinical studies. However, the main limitation of BPTAA is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Future Directions
Future research on BPTAA should focus on improving its solubility and bioavailability in vivo. It should also investigate its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and metabolic disorders. Furthermore, the mechanism of action of BPTAA should be further elucidated to identify potential new targets for drug development.
Scientific Research Applications
BPTAA has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. BPTAA has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c21-13-16-9-6-12-22-20(16)25-14-19(24)23-18-11-5-4-10-17(18)15-7-2-1-3-8-15/h1-12H,14H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFHFANCYLUUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=C(C=CC=N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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